![molecular formula C18H17N3O2 B3019825 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide CAS No. 891116-71-5](/img/structure/B3019825.png)
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s by a team of researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of extensive scientific research, with many studies investigating its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and development of N-2,5-dimethylphenylthioureido acid derivatives have been explored as potential scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . Specifically, these derivatives demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, they exhibited favorable activity against vancomycin-resistant Enterococcus faecium. These findings suggest that this compound could be further investigated for its antimicrobial potential.
Thiazole Derivatives for Antimicrobial Research
Novel thiazole derivatives, including the 4-substituted thiazoles 3h and 3j, were synthesized and characterized for their in vitro antimicrobial activity. These derivatives showed promise against both Gram-negative and Gram-positive strains, including drug-resistant S. aureus and emerging fungal pathogens. Notably, compound 7, a naphthoquinone-fused thiazole derivative, exhibited excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .
Candida Antifungal Activity
Certain derivatives, such as 9f and 14f, demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. Additionally, ester 8f exhibited superior activity against Candida auris compared to fluconazole. These findings highlight the potential of N-2,5-dimethylphenylthioureido acid derivatives in combating fungal infections .
Pyridone Derivatives
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate led to the synthesis of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. These pyridone derivatives could have applications in medicinal chemistry and drug development .
Bromolactones
Enantiomeric pairs of bromolactones with a 2,5-dimethylphenyl substituent at the β-position of the lactone ring were synthesized. These compounds may find use in various chemical processes and synthetic applications .
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-8-14(9-6-11)16(22)19-18-21-20-17(23-18)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRLPUGVCFIYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.